molecular formula C28H34ClN3O5 B1221399 Desproglumideproglumetacin CAS No. 97460-20-3

Desproglumideproglumetacin

Cat. No. B1221399
CAS RN: 97460-20-3
M. Wt: 528 g/mol
InChI Key: OBJXIUDFDYEVAA-UHFFFAOYSA-N
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Description

Desproglumideproglumetacin is a derivative of Proglumetacin . Proglumetacin is a nonsteroidal anti-inflammatory drug (NSAID) that is metabolized in the body to indometacin and proglumide . Indometacin is an NSAID, and proglumide has antisecretory effects that help prevent injury to the stomach lining .

Scientific Research Applications

Anti-Inflammatory Activity

Desproglumideproglumetacin maleate (DPP) is a major metabolite of proglumetacin maleate, an indomethacin derivative. Research has shown that both proglumetacin maleate and DPP exhibit anti-inflammatory activities. The mechanism of action involves their interaction with arachidonic acid metabolism. Notably, DPP causes less inhibition of cyclooxygenase than indomethacin, indicating a different pathway of exerting anti-inflammatory effects. Additionally, DPP has been found to strongly inhibit 5-HETE formation by the cytosol of guinea pig polymorphonuclear leukocytes, which might contribute to its anti-inflammatory activity (Ono et al., 1986).

Environmental Impact

A broader perspective on the impact of drugs like desproglumideproglumetacin considers their environmental presence. Many drugs, including DES (diethylstilbestrol), a synthetic estrogen, have been extensively studied for their impact on the environment and wildlife. DES, like desproglumideproglumetacin, is an example of how synthetic compounds can have unintended ecological consequences. The research on DES and other environmental estrogens has led to a better understanding of the potential risks associated with the environmental presence of various pharmaceutical compounds (McLachlan, 2016).

Clinical Trials and Drug Development

The historical context of clinical trials and drug development is relevant to understanding the journey of drugs like desproglumideproglumetacin from conception to application. The evolution of clinical research, from early trials to contemporary randomized controlled trials, reflects the scientific, ethical, and regulatory challenges faced by drug developers. This historical insight helps contextualize the development and application of drugs in the modern pharmaceutical landscape (Bhatt, 2010).

properties

IUPAC Name

2-[4-(3-hydroxypropyl)piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34ClN3O5/c1-20-24(19-27(34)37-17-15-31-13-11-30(12-14-31)10-3-16-33)25-18-23(36-2)8-9-26(25)32(20)28(35)21-4-6-22(29)7-5-21/h4-9,18,33H,3,10-17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJXIUDFDYEVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242986
Record name Desproglumideproglumetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desproglumideproglumetacin

CAS RN

97460-20-3
Record name Desproglumideproglumetacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097460203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desproglumideproglumetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Ono, A Sunami, Y Yamasaki, N Yamamoto… - European journal of …, 1987 - Elsevier
… itself and its intermediate metabolite desproglumideproglumetacin. To determine whether the … maleate, its metabolites desproglumideproglumetacin maleate and indomethacin, and the …
Number of citations: 3 www.sciencedirect.com
N ONO, Y YAMASAKI, N YAMAMOTO… - The Japanese Journal …, 1986 - jstage.jst.go.jp
… In this paper, we investigated the effects of PGM, desproglumideproglumetacin maleate (DPP) and IND on arachidonic acid (AA) metabolism to determine the contributions of these …
Number of citations: 8 www.jstage.jst.go.jp
安友照人, 白井悟, 佐藤利治, 矢田いく代, 松田芳久… - 薬剤学, 2001 - jstage.jst.go.jp
Proglumetacin maleate (PGM), one of the indomethacin (IND) derivatives, has been developed as an anti-inflammatory and antipyretic analgesic drug because of its low gastrointestinal …
Number of citations: 3 www.jstage.jst.go.jp
小野尚彦, 山本紀之, 角南明彦, 山崎靖人… - 日本薬理学雑誌, 1986 - jstage.jst.go.jp
新しい indomethacin (IND) の誘導体である proglumetacin maleate (PGM) の急性ならびに亜急性・慢性炎症に対する作用を各種実験炎症モデルを用い, 等モル用量の IND と比較検討した. 急性…
Number of citations: 6 www.jstage.jst.go.jp

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